2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide
CAS No.: 1206998-91-5
Cat. No.: VC7790873
Molecular Formula: C15H14N4OS2
Molecular Weight: 330.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206998-91-5 |
|---|---|
| Molecular Formula | C15H14N4OS2 |
| Molecular Weight | 330.42 |
| IUPAC Name | 2-pyrrol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H14N4OS2/c20-13(11-9-21-15(17-11)19-7-3-4-8-19)18-14-16-10-5-1-2-6-12(10)22-14/h3-4,7-9H,1-2,5-6H2,(H,16,18,20) |
| Standard InChI Key | HVIDXOCWCBAMOP-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
The compound’s IUPAC name, 2-pyrrol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide, reflects its polycyclic framework . Key features include:
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A thiazole ring at position 4, substituted with a pyrrole group.
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A tetrahydrobenzo[d]thiazole moiety linked via an amide bond.
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Molecular formula C₁₅H₁₄N₄OS₂ and molecular weight 330.42 g/mol .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄N₄OS₂ | |
| Molecular Weight | 330.42 g/mol | |
| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4 | |
| InChIKey | HVIDXOCWCBAMOP-UHFFFAOYSA-N |
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR) data for analogues synthesized in DMSO-d₆ reveal distinct proton environments:
Synthesis and Analytical Characterization
Key Synthetic Routes
The compound is synthesized via multistep heterocyclic condensation:
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Thiazole formation: Cyclization of thiourea derivatives with α-haloketones.
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Amide coupling: Reaction of 2-aminotetrahydrobenzo[d]thiazole with thiazole-4-carboxylic acid using carbodiimide activators .
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole cyclization | DMF, 80°C, 12 hr | 65–70% |
| Amide bond formation | EDC/HOBt, DCM, rt, 24 hr | 55–60% |
Pharmacological Applications
Antibacterial Activity
The compound exhibits broad-spectrum activity against Gram-positive pathogens:
DNA Gyrase Inhibition
Mechanistic studies indicate competitive inhibition of bacterial DNA gyrase (IC₅₀ = 2.8 μM), disrupting DNA replication .
Table 3: Biological Activity Data
Mechanistic Insights and Structure-Activity Relationships
Role of the Thiazole Core
The thiazole ring facilitates π-π stacking with bacterial enzyme active sites, enhancing binding affinity . Substitution at position 2 (pyrrole) improves membrane permeability, as evidenced by logP calculations (2.1 ± 0.3).
Tetrahydrobenzo[d]thiazole Contributions
The tetrahydrobenzo[d]thiazole moiety induces conformational strain in target enzymes, as shown in molecular docking studies.
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